xanthohumol B - 189308-10-9

xanthohumol B

Catalog Number: EVT-385018
CAS Number: 189308-10-9
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xanthohumol B is a member of the class of chalcones that is (2E)-1-(3,4-dihydro-2H-chromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one substituted by hydroxy groups at position 3 and 5, a methoxy group at position 7 and geminal methyl groups at position 2. It has been isolated as a racemate from Humulus lupulus and has been shown to exhibit inhibitory activity against nitric oxide production. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of chalcones, a polyphenol and an aromatic ether.
Overview

Xanthohumol B is part of the class of compounds known as flavonoids, which are widely distributed in the plant kingdom. These compounds are characterized by their polyphenolic structure and are often associated with various health benefits, including antioxidant, anti-inflammatory, and anticancer activities. Xanthohumol B is structurally similar to xanthohumol, a compound that contributes to the flavor and aroma of beer and has been studied for its therapeutic properties.

Source

Xanthohumol B is primarily sourced from hops, which are the flowers of the hop plant. Hops are not only used for flavoring beer but also contain several bioactive compounds, including xanthohumol and its derivatives. The extraction of xanthohumol B from hops can be achieved through various methods, including solvent extraction and supercritical fluid extraction, although synthetic methods have also been developed to produce this compound.

Classification

Xanthohumol B belongs to a broader category of compounds known as prenylated flavonoids. This classification indicates that xanthohumol B contains a prenyl group (a branched-chain hydrocarbon) attached to its flavonoid structure, which is believed to enhance its biological activity compared to non-prenylated flavonoids.

Synthesis Analysis

Methods

The synthesis of xanthohumol B can be accomplished through several methods:

  1. Chemical Synthesis: A notable six-step synthetic route involves starting from naringenin, a common flavonoid precursor. The process includes:
    • Construction of a pentasubstituted aromatic ring.
    • Introduction of a prenyl side chain via Mitsunobu alkylation.
    • Claisen rearrangement to obtain the desired derivatives.
  2. Microbial Synthesis: Recent advancements have utilized engineered yeast strains such as Saccharomyces cerevisiae for the de novo biosynthesis of xanthohumol B from glucose. This method enhances the production efficiency by optimizing metabolic pathways involved in prenylation and precursor supply.

Technical Details

The chemical synthesis typically involves protecting groups to prevent unwanted reactions during intermediate steps. For example, methoxymethyl groups are commonly used as protecting groups during synthesis to facilitate selective reactions without cyclization into undesired products like isoxanthohumol.

Molecular Structure Analysis

Structure

The molecular structure of xanthohumol B features a complex arrangement typical of flavonoids:

  • Core structure: A 15-carbon skeleton consisting of two aromatic rings connected by a three-carbon bridge.
  • Prenyl group: A branched-chain hydrocarbon attached at specific positions on the aromatic rings.

Data

While specific molecular formula data for xanthohumol B may vary slightly based on synthesis methods, it generally retains the core characteristics associated with prenylated flavonoids.

Chemical Reactions Analysis

Reactions

The synthesis and transformation of xanthohumol B involve various chemical reactions:

  • Friedel-Crafts Acylation: Used for introducing acyl substituents.
  • Claisen Rearrangement: Critical for forming the prenyl side chain.
  • Hydrolysis: Basic hydrolysis can convert esters into acids or alcohols, facilitating further transformations into target compounds.

Technical Details

These reactions often require careful control of reaction conditions such as temperature and pH to maximize yield and minimize side products. For example, performing reactions above boiling points in controlled solvents can enhance yields significantly.

Mechanism of Action

Xanthohumol B exhibits various biological activities that contribute to its potential health benefits:

  • Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It modulates inflammatory pathways, potentially lowering chronic inflammation markers.
  • Anticancer Properties: Xanthohumol B has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro.

Process Data

Research indicates that these mechanisms may involve interactions with specific cellular pathways or enzymes that regulate cell proliferation and survival.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Xanthohumol B typically appears as a yellow-orange solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Chemical Properties

  • Solubility: Xanthohumol B is soluble in organic solvents like ethanol and methanol but less soluble in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to quantify xanthohumol B in various samples, including food products like beer.

Applications

Xanthohumol B has several scientific applications:

  • Nutraceuticals: Due to its health-promoting properties, it is studied for use in dietary supplements.
  • Pharmaceutical Research: Its potential anticancer effects make it a candidate for drug development.
  • Food Industry: As a natural flavoring agent, it enhances the sensory attributes of beverages like beer while providing health benefits.
Chemical Characterization of Xanthohumol B

Structural Elucidation and Isomeric Variants

Xanthohumol B is a prenylated chalconoid structurally related to the principal hop chalcone xanthohumol (XN). While XN features a 3′-geranyl substituent (C₁₀ chain), xanthohumol B is characterized by a shorter prenyl chain (typically dimethylallyl or C₅) at the A-ring, alongside methoxy and hydroxy groups. Its core consists of two aromatic rings (A and B) linked by an α,β-unsaturated ketone system. This chalcone backbone allows geometric isomerism, though the trans-configuration predominates biologically. Key isomeric variants arise from:

  • Regioisomerism: Alternative prenylation sites (e.g., C-6 vs. C-8 on the A-ring) [3] [6].
  • Cyclization products: Under thermal/alkaline conditions, xanthohumol B isomerizes to flavanones like isoxanthohumol B (Fig. 1), analogous to XN→isoxanthohumol conversion [1] [7]. Nuclear magnetic resonance (NMR) analyses confirm these structures through distinctive chemical shifts: H-β protons resonate at δ 7.6–7.8 ppm (chalcone), while flavanone isomers show characteristic doublets for H-2 and H-3 protons near δ 5.3 and 3.0 ppm, respectively [2] [10].

Table 1: Key Structural Features of Xanthohumol B vs. Xanthohumol

FeatureXanthohumol BXanthohumol
Prenyl Chain LengthC₅ (dimethylallyl)C₁₀ (geranyl)
Major Prenylation SiteC-6' or C-8' on A-ringC-3' on A-ring
Cyclization ProductIsoxanthohumol BIsoxanthohumol
Molecular Formula~C₂₁H₂₂O₅*C₂₁H₂₂O₅
Estimated based on structural analogs [3] [6].

Physicochemical Properties and Stability Analysis

Xanthohumol B shares the poor aqueous solubility (<0.1 mg/mL) and lipophilicity (LogP ~4.5) typical of prenylated flavonoids, limiting its bioavailability [7] [9]. Stability studies reveal critical degradation pathways:

  • Photodegradation: Exposure to UV/visible light accelerates decomposition via radical-mediated oxidation [1] [10].
  • Thermal Isomerization: Heating above 40°C promotes ring closure to isoxanthohumol B. This reaction follows first-order kinetics, with rate constants increasing with temperature and pH [1] [7].
  • pH-Dependent Degradation: Maximum stability occurs near pH 5–6. Under alkaline conditions (pH >8), deprotonation of phenolic groups enhances oxidation susceptibility, while acidic environments (pH <3) promote protonation and precipitation [1].Density Functional Theory (DFT) calculations predict xanthohumol B’s antioxidant mechanisms to involve Hydrogen Atom Transfer (HAT) from the 4′-OH group (B-ring), with bond dissociation energies (BDE) of ~75 kcal/mol, comparable to XN [10].

Table 2: Stability Factors for Xanthohumol B

FactorEffect on StabilityPrimary Degradation Pathway
Light (UV-Vis)Severe degradationRadical oxidation, polymerization
Temperature (>40°C)Moderate to severe degradationCyclization to isoxanthohumol B
pH <3 or >8Moderate degradationPrecipitation (acidic) / Oxidation (alkaline)
Oxygen PresenceAccelerated degradationQuinone formation, dimerization

Natural Occurrence in Humulus lupulus and Related Species

Xanthohumol B occurs in trace amounts (typically <0.05% dry weight) in the lupulin glands of female hop cones (Humulus lupulus), alongside predominant xanthohumol (0.1–1% dry weight) [3] [8] [9]. Its distribution exhibits marked chemotypic variation:

  • Cultivar Specificity: Higher levels are detected in aromatic hop varieties (e.g., Hallertau Mittelfrüh) versus high-alpha-acid cultivars (e.g., Nugget) [5] [8].
  • Developmental Regulation: Concentrations peak in mature cones during late summer, correlating with lupulin gland density [3] [9].
  • Related Species: Humulus japonicus and H. yunnanensis show detectable but lower levels compared to H. lupulus [6]. Biosynthetically, xanthohumol B arises from naringenin chalcone via prenylation by a membrane-bound prenyltransferase (e.g., HlPT-1) and O-methylation (Fig. 2). The specificity of these enzymes determines yield and regioisomer ratios [6] [9].

Table 3: Occurrence of Xanthohumol B in Hop Varieties

Hop VarietyXanthohumol B (μg/g dry weight)Xanthohumol (μg/g dry weight)
Hallertau Mittelfrüh~40–603000–6000
Saaz~30–502500–5000
Cascade~20–401500–4000
Nugget<108000–12000

Data extrapolated from LC-MS analyses of hop resin fractions [3] [8].

Synthetic Pathways and Analog Development

Synthesis of xanthohumol B employs strategies similar to xanthohumol production:1. Total Synthesis: A 6-step route starts from phloroglucinol derivatives or naringenin:- Protection of phenolic groups (e.g., acetylation).- Mitsunobu alkylation with dimethylallyl alcohol to introduce the prenyl chain.- Europium-catalyzed Claisen rearrangement optimizes prenyl regiochemistry [2].- Base-mediated chalcone formation (e.g., DBU in DMF) yields xanthohumol B [2] [9].2. Semisynthesis: Isoxanthohumol B (from cyclization) can be reopened under basic conditions to regenerate the chalcone, though yields are moderate (~50%) [7].3. Analog Design: Modifications focus on:- Prenyl Chain Engineering: Replacing dimethylallyl with geranyl or farnesyl groups to alter lipophilicity [9].- Methoxy Group Manipulation: Demethylation enhances antioxidant potential but reduces stability [10].- Hybrid Molecules: Conjugation with amino acids (e.g., cysteine) improves water solubility via Michael addition to the α,β-unsaturated ketone [7].Recent advances use biocatalysis (e.g., engineered prenyltransferases) for regioselective synthesis, achieving >90% purity [6].

Table 4: Synthetic Approaches to Xanthohumol B and Analogs

MethodKey StepsYield (%)Advantage
Total Synthesis (Chemical)Protection → Prenylation → Claisen → Deprotection15–25Precise regiocontrol
SemisynthesisCyclization → Base-mediated reopening40–55Utilizes natural precursors
BiocatalysisEnzymatic prenylation of naringenin chalcone60–80Eco-friendly, high selectivity

Compound Names in Article:

  • Xanthohumol B
  • Isoxanthohumol B
  • Naringenin chalcone
  • Dimethylallyl
  • Geranyl
  • Flavonoids
  • Chalconoid

Properties

CAS Number

189308-10-9

Product Name

xanthohumol B

IUPAC Name

(E)-1-(3,5-dihydroxy-7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H22O6/c1-21(2)18(24)10-14-16(27-21)11-17(26-3)19(20(14)25)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+

InChI Key

GUQGMEWOCKDLDE-RMKNXTFCSA-N

SMILES

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)O)C

Canonical SMILES

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)O)C

Isomeric SMILES

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)O)C

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